molecular formula C7H17NO2 B7802985 Triethylazanium;formate

Triethylazanium;formate

Cat. No.: B7802985
M. Wt: 147.22 g/mol
InChI Key: PTMFUWGXPRYYMC-UHFFFAOYSA-N
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Description

Triethylazanium;formate, also known as triethylammonium formate, is an organic compound formed by the reaction of triethylamine and formic acid. It is commonly used in organic synthesis and as a reducing agent in various chemical reactions. This compound is particularly valued for its ability to facilitate reductive dimerization and dehalogenation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylazanium;formate is synthesized by reacting triethylamine with formic acid. The reaction typically proceeds at room temperature and yields the product as a yellow oil. The general reaction is as follows:

C6H5N+HCOOHC6H5NH3HCOO\text{C}_6\text{H}_5\text{N} + \text{HCOOH} \rightarrow \text{C}_6\text{H}_5\text{NH}_3\text{HCOO} C6​H5​N+HCOOH→C6​H5​NH3​HCOO

Industrial Production Methods: In industrial settings, the preparation of this compound involves the same basic reaction but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow systems to ensure efficient mixing and reaction completion.

Chemical Reactions Analysis

Types of Reactions: Triethylazanium;formate is involved in several types of chemical reactions, including:

    Reduction: It acts as a reducing agent in the reduction of nitro compounds to azo compounds and further to hydrazo compounds.

    Dehalogenation: It is used in the reductive dehalogenation of aromatic halides.

    Pinacol Coupling: Facilitates the reductive coupling of aromatic carbonyl compounds to form 1,2-diols.

Common Reagents and Conditions:

    Reagents: Magnesium, palladium on carbon (Pd/C), platinum on carbon (Pt/C).

    Conditions: Reactions are typically carried out at room temperature in methanol as the solvent.

Major Products:

    Azo Compounds: From the reduction of nitro compounds.

    Hydrazo Compounds: From the further reduction of azo compounds.

    1,2-Diols: From the pinacol coupling of aromatic carbonyl compounds.

Scientific Research Applications

Triethylazanium;formate has a wide range of applications in scientific research:

    Chemistry: Used as a reducing agent in organic synthesis, particularly in the formation of azo and hydrazo compounds.

    Biology: Employed in the preparation of various biochemical reagents.

    Medicine: Investigated for its potential use in drug synthesis and as a reagent in pharmaceutical research.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which triethylazanium;formate exerts its effects involves the transfer of hydrogen atoms from the formate ion to the substrate. This process is facilitated by the presence of a catalyst, such as magnesium or palladium on carbon. The formate ion acts as a hydrogen donor, reducing the substrate and forming the corresponding reduced product.

Comparison with Similar Compounds

    Ammonium Formate: Used in similar reduction reactions but has different physical properties.

    Sodium Formate: Another reducing agent with similar applications but different reactivity and solubility.

    Potassium Formate: Used in de-icing and as a reducing agent in organic synthesis.

Uniqueness: Triethylazanium;formate is unique due to its high efficiency in reductive dimerization and dehalogenation reactions. Its ability to operate under mild conditions and its compatibility with various catalysts make it a valuable reagent in both laboratory and industrial settings.

Properties

IUPAC Name

triethylazanium;formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.CH2O2/c1-4-7(5-2)6-3;2-1-3/h4-6H2,1-3H3;1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMFUWGXPRYYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CC.C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585-29-5
Record name Triethylammonium formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a solution of triethylamine (33.05 g, 326.7 mmol) in toluene (150 mL) was added 96 percent formic acid (13.81 g, 300.1 mmol) slowly over 5 min. The two-phase system was stirred overnight (17 hr) at ambient temperature. The toluene was removed by distillation (maximum bath temperature 120° C., overhead temperature kept above 100° C.) over several hr. The remaining oil was transferred to a graduated cylinder and the contents sparged with a flow of nitrogen until no noticeable odor of toluene remained. The pale yellow triethylammonium formate (25.35 g, 172.2 mmol, 57.4 percent yield) was diluted to 172.2 mL with acetonitrile giving a 1.0 molar solution. The contents were stored in a serum-capped storage bottle under nitrogen. This or similarly prepared material was used in the following examples whenever preformed triethylammonium formate was called for.
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